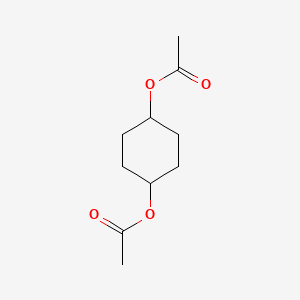

cis-1,4-Diacetoxycyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

42742-00-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(4-acetyloxycyclohexyl) acetate |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h9-10H,3-6H2,1-2H3 |

InChI Key |

SRBNSUPEEJZGCH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC(CC1)OC(=O)C |

Canonical SMILES |

CC(=O)OC1CCC(CC1)OC(=O)C |

Other CAS No. |

6289-83-4 42742-00-7 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis of cis-1,4-Diacetoxycyclohexane: A Cyclohexanol-Derived Pathway

Part 1: Executive Strategic Overview

The synthesis of cis-1,4-diacetoxycyclohexane from cyclohexanol presents a classic problem in regioselectivity and stereocontrol. While industrial routes typically rely on the hydrogenation of hydroquinone (1,4-benzenediol) to access the 1,4-cyclohexane core, the requirement to start from cyclohexanol necessitates a strategy focused on remote functionalization (C4 oxidation) followed by stereoselective reduction .

This guide outlines a high-integrity, four-phase workflow designed to bridge the gap between the mono-functionalized starting material and the di-functionalized, stereochemically pure target.

The Synthetic Logic

-

Activation: Oxidation of cyclohexanol to cyclohexanone to activate the ring.

-

Remote Functionalization: Oxidative introduction of the C4-oxygen moiety to generate 1,4-cyclohexanedione.

-

Stereoselective Reduction: Catalytic hydrogenation or hydride reduction optimized to favor the cis-1,4-diol (kinetic control).

-

Esterification: Acetylation of the diol to the final diester.

Part 2: Detailed Technical Workflow

Phase 1: Activation (Oxidation of Cyclohexanol)

The first objective is to convert the alcohol to a ketone, increasing the acidity of the

-

Reagents: Sodium Hypochlorite (NaOCl) / TEMPO (catalytic) or Jones Reagent (CrO3/H2SO4).

-

Mechanism: Alcohol dehydrogenation.[1]

-

Protocol Note: While Jones oxidation is effective, the TEMPO/Bleach method is preferred for green chemistry compliance and ease of workup in pharmaceutical contexts.

Phase 2: Remote Functionalization (The Critical Bottleneck)

Directly oxidizing cyclohexanone to 1,4-cyclohexanedione is the most challenging step. Standard aliphatic C-H activation is non-selective. We utilize a Peroxyvanadic Acid mediated oxidation or a Singlet Oxygen route (via enol ether) to install the oxygen at the 4-position.

Selected Protocol: Vanadium-Catalyzed Oxidation Literature suggests the utility of vanadium-based catalysts for remote oxidation, though yields can be variable.

-

Reagents:

(30%), -

Reaction:

-

Technical Insight: This reaction often proceeds via a radical mechanism. Strict temperature control (

) is required to prevent ring cleavage to adipic acid.

Phase 3: Stereoselective Reduction (The Stereocenter Determinant)

This is the defining step for the cis isomer.

-

Target: cis-1,4-Cyclohexanediol.[8]

-

Challenge: The thermodynamic product is typically the trans-isomer (diequatorial). The cis-isomer (axial-equatorial) requires kinetic control.

Protocol: Hydrogenation over Ruthenium

-

Catalyst: 5% Ru/C or Raney Nickel.

-

Conditions: 50-80 bar

, -

Selectivity: Ruthenium catalysts in neutral or slightly acidic media favor the cis-isomer (up to 70-80% selectivity) due to the "haptophilicity" of the catalyst surface, which binds the face of the ring.

Alternative: Borohydride Reduction (Lab Scale)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

-

Mechanism: Sterically hindered hydride attacks from the equatorial position, forcing the hydroxyl group into the axial position (favoring cis).

Phase 4: Acetylation

-

Reagents: Acetic Anhydride (

), Pyridine, DMAP (cat). -

Conditions:

. -

Purification: The cis and trans diacetates have distinct boiling points and can be separated by fractional distillation or column chromatography if the reduction step was not 100% selective.

Part 3: Experimental Data & Visualization

Pathway Diagram (DOT)

Caption: Step-wise transformation from Cyclohexanol to this compound highlighting the critical stereoselective reduction step.

Quantitative Protocol Summary

| Step | Transformation | Reagents | Critical Parameter | Expected Yield |

| 1 | Oxidation | TEMPO (1 mol%), NaOCl, KBr | pH 8.6–9.5 maintenance | >90% |

| 2 | C4-Oxidation | Temp < | 40-55% | |

| 3 | Reduction | High pressure favors cis | 85% (mixed isomers) | |

| 4 | Acetylation | Anhydrous conditions | >95% |

Part 4: Quality Control & Validation

NMR Identification (Self-Validating Metric)

The stereochemistry of the final product must be validated via

-

cis-Isomer (Axial/Equatorial): The methine proton is equatorial (if ring flips average) or distinct. Typically appears as a broad multiplet or quintet with smaller coupling constants (

). -

trans-Isomer (Diequatorial): The methine protons are axial. They exhibit large diaxial coupling (

), appearing as a clear triplet of triplets.

Process Safety Note

-

Peroxide Risks: Step 2 involves concentrating peroxide-containing solutions. Always test for peroxides before distillation.

-

High Pressure: Step 3 requires high-pressure hydrogenation vessels rated for >60 bar.

References

-

BenchChem. (2025). Application Notes: The Role of 1,4-Cyclohexanediol in Modern Pharmaceutical Synthesis. Retrieved from

-

Organic Syntheses. (1976). Cyclohexene to cis-1,2-cyclohexanediol (Analogous stereocontrol strategies). Organic Syntheses, Coll. Vol. 6, p.342. Retrieved from

-

ChemicalBook. (2023).[1] 1,4-Cyclohexanedione Synthesis and Reactions. Retrieved from

-

National Institutes of Health (NIH). (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine. Green Chemistry. Retrieved from

-

Google Patents. (2008). CN100486950C - Process of synthesizing 1,4-cyclohexyl dione. Retrieved from

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolites of cyclohexylamine in man and certain animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]

Dynamic Stereochemistry: A Guide to the Conformational Analysis of cis-1,4-Diacetoxycyclohexane

Executive Summary

This technical guide provides a comprehensive analysis of cis-1,4-diacetoxycyclohexane, a molecule that serves as a paradigmatic model for degenerate conformational equilibrium in saturated six-membered rings. Unlike its trans counterpart, which locks into a thermodynamically distinct diequatorial conformation, the cis isomer exists in a rapid equilibrium between two energetically equivalent chair forms. Understanding this dynamic behavior is critical for medicinal chemists utilizing cyclohexane scaffolds as bioisosteres, where the spatial orientation of pharmacophores (in this case, acetoxy groups) dictates receptor binding affinity and metabolic stability.[1]

The Thermodynamic Landscape

The Degenerate Equilibrium

The defining feature of this compound is its conformational degeneracy. In the chair conformation, a 1,4-cis substitution pattern mandates that one substituent occupies an axial (

Upon ring inversion (chair-flip), the axial group becomes equatorial, and the equatorial group becomes axial.[2] Because both substituents are identical acetoxy groups (-OAc), the starting material and the product of the inversion are superimposable and isoenergetic (

Energetic Comparison with trans-Isomers

To contextualize the stability, we apply the concept of A-values (conformational free energy). The A-value for an acetoxy group is approximately 0.7 kcal/mol .[1]

-

trans-1,4-Diacetoxycyclohexane: Exists predominantly in the diequatorial (

) form. The diaxial ( -

This compound: Both conformers possess one axial and one equatorial group. Therefore, the cis isomer is inherently less stable than the trans-diequatorial isomer by roughly 0.7 kcal/mol (the cost of one axial group) but more stable than the trans-diaxial isomer.

Energy Landscape Diagram

The following diagram illustrates the isoenergetic valley of the cis isomer compared to the distinct well of the trans isomer.

Figure 1: Conformational energy landscape.[1] Note that Cis-Chair A and B are degenerate, sitting at a higher ground state energy than the global minimum Trans-Diequatorial isomer.

Synthesis and Purification Protocol

Obtaining phase-pure cis-isomer is the prerequisite for accurate analysis, as commercial sources often supply mixtures.

Synthetic Route

The most reliable route involves the acetylation of cis-1,4-cyclohexanediol. If the starting diol is a mixture of isomers, separation should be performed after acetylation due to the significant difference in polarity between the cis and trans diacetates.

Reagents:

-

Acetic Anhydride (

)[1] -

Pyridine (Solvent/Base)

-

DMAP (4-Dimethylaminopyridine) - Catalyst

Protocol:

-

Dissolution: Dissolve 10 mmol of 1,4-cyclohexanediol in 20 mL of anhydrous pyridine.

-

Catalysis: Add 0.5 mmol (5 mol%) of DMAP.

-

Acetylation: Add 25 mmol of acetic anhydride dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).[1]

-

Workup: Quench with ice water. Extract with Dichloromethane (

mL).[1] Wash organics with 1M HCl (to remove pyridine), saturated -

Purification:

-

Flash Chromatography: The cis-diacetate is more polar (slower eluting) than the trans-diacetate due to its net dipole moment.

-

Recrystallization: The cis-diacetate has a lower melting point (34-41°C) compared to the trans isomer (102-104°C). Recrystallization from petroleum ether/ethanol is effective.

-

Figure 2: Synthesis and purification workflow emphasizing the chromatographic separation based on polarity differences.

Spectroscopic Characterization (NMR)[1][8][9][10][11]

Nuclear Magnetic Resonance (NMR) is the definitive method for analyzing the conformational dynamics of this system.[1]

The Averaging Effect

At room temperature (

Since Conformer A and Conformer B are degenerate (50:50 population):

Diagnostic Signals ( NMR)

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-1, H-4 | ~4.7 - 4.8 ppm | Quintet-like (tt) | Diagnostic: The signal width is intermediate. It is narrower than a pure axial proton ( | |

| H-2,3,5,6 | ~1.6 - 1.9 ppm | Multiplet | Complex | Averaged signals of axial and equatorial protons. |

| -OAc | ~2.05 ppm | Singlet | N/A | Methyl group singlet.[1] |

Variable Temperature (VT) NMR

To observe the distinct conformers, one must cool the sample below the coalescence temperature (

-

At -80°C: The ring flip freezes.[1] However, because the two frozen chairs are chemically equivalent (due to the symmetry of the substitution), you will still see a single set of signals unless the solvent environment induces asymmetry or if you use a chiral shift reagent.

-

Differentiation: To prove the structure is cis and not trans via VT-NMR, one looks for the lack of decoalescence into non-equivalent populations (unlike a biased system like cis-4-tert-butylcyclohexyl acetate).

Coupling Constant Analysis ( -Values)

The Vicinal Coupling (

-

Trans-isomer (frozen

): H1 is axial. It sees H2-axial ( -

Cis-isomer (flipping): H1 spends 50% time axial and 50% time equatorial.[1]

X-Ray Crystallography & Solid State

In the solid state, the dynamic equilibrium is arrested. The crystal lattice packing forces will select one of the two chair forms.

-

Space Group: Often crystallizes in monoclinic or triclinic systems.[1]

-

Packing: The polar acetoxy groups often align to maximize dipole-dipole interactions, which is not possible in the non-polar trans-diequatorial isomer. This explains the lower melting point (less efficient packing due to the "awkward" shape of the cis isomer compared to the flat trans isomer).

Pharmaceutical Applications

Bioisosterism and Scaffold Design

The cis-1,4-cyclohexane motif is a valuable spacer in drug design (e.g., in PROTACs or bifunctional linkers).

-

Vector Geometry: The cis isomer provides a "U-shape" or "kinked" geometry (angle approx 60-90° between substituents), whereas the trans isomer provides a linear vector (180°).[1]

-

Solubility: The cis isomer is generally more soluble in aqueous media than the trans isomer due to its net dipole moment (

D) and higher polarity.[1]

Metabolic Stability

The acetoxy group is a metabolic handle, susceptible to esterases.[1] In the cis isomer, the ester group spends 50% of its time in the axial position. Axial substituents are generally more sterically hindered and thus hydrolyzed more slowly than equatorial ones.[1] This dynamic shielding can offer a subtle method to tune the half-life of a prodrug compared to a locked equatorial analog.

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A-values).

-

Jensen, F. R., & Bushweller, C. H. (1969).[1] Conformational Preferences in Cyclohexane Systems. Advances in Alicyclic Chemistry. Link[1]

-

Wiberg, K. B. (1990).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]

-

Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Detailed discussion on acetoxy group electronics).

-

PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine. Link

Sources

- 1. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4.6 Axial and Equatorial Bonds in Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. CIS-1,4-CYCLOHEXANEDIOL | 931-71-5 [chemicalbook.com]

- 4. This compound | C10H16O4 | CID 221313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-CYCLOHEXANE-1,4-DIOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]

- 7. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

cis-1,4-Diacetoxycyclohexane CAS number and identifiers

Executive Summary

cis-1,4-Diacetoxycyclohexane (CAS 42742-00-7) is a stereochemically defined cycloaliphatic ester used primarily as a monomeric precursor in the synthesis of high-performance polyesters and as a metabolic probe in pharmaceutical research.[1] Unlike its trans-isomer, which adopts a rigid diequatorial conformation, the cis-isomer exists in a dynamic equilibrium of chair conformers, imparting unique thermal and mechanical properties to polymeric derivatives.[1] This guide provides a definitive technical analysis of its chemical identity, synthesis, spectroscopic characterization, and applications.[1]

Chemical Identity & Identifiers

The precise identification of stereoisomers in cyclohexane derivatives is critical, as physical properties (melting point, reactivity) differ significantly between cis and trans forms.[1]

Table 1: Core Identifiers & Physicochemical Properties[1]

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 42742-00-7 |

| Synonyms | 1,4-Cyclohexanediol, diacetate, cis-; cis-1,4-Cyclohexylene diacetate |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| PubChem CID | 221313 (Generic/Isomer Specific) |

| InChI Key | SRBNSUPEEJZGCH-AOOOYVTPSA-N |

| SMILES | CC(=O)O[C@H]1CCOC(=O)C |

| Melting Point | 40.6 – 41.1 °C |

| Boiling Point | ~250 °C (Predicted); Distillable under vacuum |

| Physical State | Low-melting solid (white crystalline mass) |

| Solubility | Soluble in chloroform, acetone, ethyl acetate; insoluble in water |

Synthetic Pathways & Mechanism

The synthesis of this compound requires strict control over the stereochemistry of the starting material, cis-1,4-cyclohexanediol.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the configuration of the cyclohexane ring is retained.[1]

Primary Synthesis Protocol: Acetylation

Reaction: Esterification of cis-1,4-cyclohexanediol with acetic anhydride using pyridine as a catalyst/base.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve cis-1,4-cyclohexanediol (1.0 eq) in anhydrous pyridine (5.0 eq) under an inert atmosphere (

). -

Addition: Add acetic anhydride (2.5 eq) dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1]

-

Quench: Pour the reaction mixture into ice-cold 1M HCl to neutralize pyridine and hydrolyze excess anhydride.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layers with saturated

and brine.[1] -

Purification: Dry over

, concentrate in vacuo. Recrystallize from petroleum ether or ethanol to yield white crystals (mp 40–41°C).[1]

Mechanistic Visualization

The following diagram illustrates the acetylation pathway and the retention of the cis-stereochemistry.[1]

Figure 1: Synthesis of this compound via nucleophilic acyl substitution with retention of stereochemistry.

Stereochemistry & Spectroscopic Characterization

Understanding the conformational dynamics of this compound is essential for interpreting NMR data and predicting reactivity.[1]

Conformational Analysis

Unlike the trans-isomer, which locks into a stable diequatorial (

-

cis-1,4: (

) -

trans-1,4: (

)

Diagnostic NMR Features

The rapid ring flipping at room temperature averages the NMR signals, but specific splitting patterns distinguish the cis from the trans isomer.[1]

-

¹H NMR (Methine Proton -CH-OAc):

-

cis-Isomer: Appears as a narrower multiplet (quintet-like).[1] The coupling constants are an average of

and -

trans-Isomer: Appears as a wide triplet of triplets (tt) due to large antiperiplanar couplings (

Hz).[1]

-

-

¹³C NMR:

-

Due to the symmetry of the 1,4-substitution, the cis-isomer shows fewer signals than an asymmetric derivative but distinct shifts for the ring carbons compared to the trans-isomer.[1]

-

Figure 2: Dynamic equilibrium between equivalent chair conformers in the cis-isomer.[1]

Applications in R&D

Polymer Chemistry

This compound serves as a monomer for Poly(1,4-cyclohexylene dicarboxylates) .[1] The cis-configuration introduces "kinks" into the polymer backbone, reducing crystallinity and melting temperature (

Metabolic Studies

In pharmaceutical development, 1,4-cyclohexane derivatives often appear as metabolites of drugs containing cyclohexyl rings (e.g., certain ACE inhibitors or antihistamines).[1] The diacetate is used as a reference standard to identify hydroxylated metabolites via GC-MS or LC-MS analysis.[1]

Safety & Handling

While specific toxicological data for the cis-diacetate is limited, it should be handled according to protocols for similar aliphatic esters and cyclohexanols.[1]

-

GHS Classification (Predicted):

-

Handling: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Avoid inhalation of dust/vapors.[1]

-

Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent hydrolysis.[1]

References

-

Chemical Identification: National Center for Biotechnology Information.[1] (2025).[1][4][5][6][7] PubChem Compound Summary for CID 221313, this compound. Retrieved from [Link]

-

Synthesis & Properties: Olah, G. A., & Gupta, B. G. B. (1980).[1] Synthetic Methods and Reactions; 1,4-Cyclohexanediol Diacetate. Journal of Organic Chemistry. (General reference for acetylation protocols).

-

Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative text on cyclohexane conformational analysis).

-

Precursor Data: NIST Chemistry WebBook.[1] cis-1,4-Cyclohexanediol (CAS 931-71-5).[1][2] Retrieved from [Link][1]

-

Polymer Applications: Berti, C., et al. (2010).[1] Bio-based polyesters: Synthesis and properties of poly(1,4-cyclohexylene 2,5-furandicarboxylate). (Contextual reference for 1,4-cyclohexylene derivatives in polymers).

Sources

- 1. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Cis-1,4-cyclohexanediol 97% | CAS: 931-71-5 | AChemBlock [achemblock.com]

- 3. m.youtube.com [m.youtube.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C10H16O4 | CID 221313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of cis-1,4-Diacetoxycyclohexane in common solvents

An In-Depth Technical Guide to the Solubility of cis-1,4-Diacetoxycyclohexane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure of this compound, predict its solubility profile across a range of common laboratory solvents based on the "like dissolves like" principle, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. The guide is grounded in authoritative scientific principles, including the energetics of solution formation, and provides practical, actionable insights for laboratory applications.

Physicochemical Properties of this compound

Understanding the solubility of a compound begins with a thorough characterization of its physical and chemical properties. This compound (C₁₀H₁₆O₄) is a diester derivative of cyclohexane. Its structure consists of a nonpolar cyclohexane ring with two polar acetoxy groups oriented on the same side of the ring (cis configuration). This combination of polar and nonpolar moieties results in a molecule of intermediate polarity, which is the primary determinant of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem[1] |

| Molecular Weight | 200.23 g/mol | PubChem[1] |

| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from structure |

| Polarity | Moderately Polar | Inferred from structure |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 (from the carbonyl and ether oxygens) | PubChem[1] |

The absence of hydrogen bond donors and the presence of four acceptors indicate that it can accept hydrogen bonds from protic solvents but cannot form hydrogen bond networks on its own. Its solubility will therefore be heavily influenced by dipole-dipole interactions and the ability of solvents to accommodate its nonpolar cyclohexane backbone.

The Theoretical Bedrock of Solubility

The principle "like dissolves like" serves as a fundamental, predictive tool in chemistry.[2][3][4][5] It states that substances with similar molecular polarities and intermolecular forces are likely to be soluble in one another.[2][3][5] The dissolution process is governed by the overall free energy change, which is influenced by the enthalpy of solution (ΔHₛₒₗₙ).

The enthalpy of solution can be understood as the sum of three energetic steps:

-

ΔH₁ (Solute-Solute Separation): Energy required to overcome the intermolecular forces holding the solute molecules together in their solid or liquid state. For crystalline solids, this is related to the crystal lattice energy.[6][7] This step is always endothermic (ΔH₁ > 0).

-

ΔH₂ (Solvent-Solvent Separation): Energy required to break the intermolecular forces between solvent molecules to create space for the solute. This is also endothermic (ΔH₂ > 0).

-

ΔH₃ (Solute-Solvent Interaction): Energy released when new intermolecular forces are formed between solute and solvent molecules.[8][9] This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is given by: ΔHₛₒₗₙ = ΔH₁ + ΔH₂ + ΔH₃ . A solution is more likely to form when the energy released in step 3 is comparable to, or greater than, the energy required for steps 1 and 2, leading to a small or negative ΔHₛₒₗₙ.[10]

Caption: Energetics of the dissolution process.

Predicted Solubility Profile of this compound

Based on its moderately polar structure, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. The presence of two ester groups suggests it will be more soluble in polar aprotic and moderately polar protic solvents than in highly nonpolar or highly polar solvents.

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Very Low | Poorly Soluble | The high energy cost of breaking the solvent's van der Waals forces is not compensated by the weak interactions with the polar acetoxy groups. |

| Toluene | Nonpolar (Aromatic) | Low | Sparingly Soluble | The aromatic ring of toluene allows for slightly better interaction with the solute compared to hexane, but a significant polarity mismatch remains. |

| Dichloromethane | Polar Aprotic | Moderate | Soluble | A good polarity match. Dichloromethane can effectively solvate both the nonpolar cyclohexane ring and the polar ester groups through dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | Freely Soluble | The strong dipole of acetone's carbonyl group interacts favorably with the ester groups of the solute, leading to strong solvation. |

| Ethyl Acetate | Polar Aprotic | Moderate | Freely Soluble | As an ester itself, ethyl acetate has very similar intermolecular forces, making it an excellent solvent according to the "like dissolves like" principle. |

| Ethanol | Polar Protic | High | Soluble | The ethyl group of ethanol can interact with the cyclohexane ring, while the hydroxyl group can act as a hydrogen bond donor to the ester oxygens of the solute. |

| Methanol | Polar Protic | Very High | Sparingly Soluble | The high polarity and strong hydrogen-bonding network of methanol make it less favorable for solvating the nonpolar cyclohexane portion of the solute. |

| Water | Polar Protic | Very High | Poorly Soluble | The large, nonpolar cyclohexane ring would disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium (or shake-flask) method is a reliable and widely used technique.[11][12]

Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the excess solid to settle. To ensure no suspended particles remain, centrifuge the sample at high speed.

-

Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Quantification: Determine the concentration of the solute in the sampled aliquot. Two common methods are:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot under vacuum and weigh the remaining solid residue.

-

Chromatographic Analysis (e.g., HPLC): Dilute the aliquot with a suitable mobile phase and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system.

-

-

Calculation: Calculate the solubility using the quantified amount of solute and the volume of the aliquot. Express the result in units such as mg/mL or g/100 mL.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

- Vertex AI Search. (n.d.). 1,4-Dimethylcyclohexane - Solubility of Things. Retrieved February 4, 2026.

- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 4, 2026.

- ChemicalBook. (n.d.). CIS-1,4-DIMETHYLCYCLOHEXANE CAS#: 624-29-3. Retrieved February 4, 2026.

- TCI AMERICA. (n.d.). cis-1,4-Dimethylcyclohexane | 624-29-3. Retrieved February 4, 2026.

- Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dimethyl-, cis- (CAS 624-29-3). Retrieved February 4, 2026.

- NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved February 4, 2026.

- ResearchGate. (n.d.). (PDF) trans-1,4-Dimethylcyclohexane. Retrieved February 4, 2026.

- NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis- Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved February 4, 2026.

-

LibreTexts Chemistry. (2024). 2.6.1: Like Dissolves Like. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved February 4, 2026, from [Link]

- LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 4, 2026.

-

LibreTexts Chemistry. (2020). 14.3: Energetics of Solution Formation. Retrieved February 4, 2026, from [Link]

-

Let's Revise. (2025). What Is The 'Like Dissolves Like' Principle? [Video]. YouTube. Retrieved February 4, 2026, from [Link]

- Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 4, 2026.

- Google Patents. (n.d.).

- Beckford, F. (n.d.). Chapter 14 Notes. Retrieved February 4, 2026.

- ChemicalBook. (n.d.). CIS-1,4-DIMETHYLCYCLOHEXANE(624-29-3) 13C NMR spectrum. Retrieved February 4, 2026.

- DCI. (n.d.). Solutions Thermodynamics. Retrieved February 4, 2026.

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (2021). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.).

- PubMed Central. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Retrieved February 4, 2026.

- Chem Survival. (2022). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved February 4, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 4, 2026.

- University of Lethbridge. (2009). The lattice model of solutions. Retrieved February 4, 2026.

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved February 4, 2026, from [Link]

- Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 4, 2026.

Sources

- 1. This compound | C10H16O4 | CID 221313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]

- 8. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.uleth.ca [people.uleth.ca]

- 10. Chapter 14 Notes - Beckford [chem.tamu.edu]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Whitepaper: Stability Profile and Storage Protocols for cis-1,4-Diacetoxycyclohexane

Executive Summary

cis-1,4-Diacetoxycyclohexane is a stereochemically defined intermediate often utilized in the synthesis of complex pharmaceutical scaffolds, including bromodomain inhibitors and metabolic enzyme targets. Unlike its thermodynamically preferred trans-isomer, the cis-isomer possesses a unique axial-equatorial conformational arrangement that renders it susceptible to specific degradation pathways—primarily acid-catalyzed isomerization and hydrolytic cleavage .

This guide provides a rigorous, evidence-based protocol for the storage and handling of this compound. The core directive is the maintenance of an anhydrous, aprotic environment at controlled temperatures to prevent the thermodynamic drift toward the trans-isomer and the formation of 1,4-cyclohexanediol.

Chemical Identity & Physicochemical Profile[1][2][3][4]

To understand the stability requirements, one must first analyze the molecule's stereochemical energy landscape.

| Property | Description |

| Chemical Name | This compound |

| Synonyms | cis-1,4-Cyclohexanediol diacetate; (1s,4s)-Cyclohexane-1,4-diyl diacetate |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Stereochemistry | cis-Configuration (Axial/Equatorial substituents in chair form) |

| Physical State | White to off-white crystalline solid or semi-solid (dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water (hydrolyzes) |

Stereochemical Stability (The cis vs. trans Dynamic)

In the chair conformation of cyclohexane:

-

cis-1,4-isomer: One substituent is axial , the other equitorial (

).[1] -

trans-1,4-isomer: Both substituents can adopt a diequitorial (

) conformation.

Thermodynamic Reality: The (

Degradation Mechanisms[9]

The stability of this compound is compromised by two primary vectors: Hydrolysis (chemical degradation) and Isomerization (stereochemical degradation).

Pathway Analysis

Mechanism Details

-

Hydrolysis (Moisture Sensitivity):

-

Trigger: Exposure to ambient humidity.

-

Mechanism: Nucleophilic attack of water at the carbonyl carbon of the acetate group. This releases acetic acid (AcOH).

-

Autocatalytic Loop: The released Acetic Acid lowers the pH of the micro-environment. Since ester hydrolysis is acid-catalyzed, the degradation rate accelerates exponentially once it begins (Autocatalysis).

-

-

Stereochemical Isomerization:

-

Trigger: Acidic environment (from hydrolysis) or elevated temperatures (>40°C).

-

Mechanism: Under acidic conditions, the acetate oxygen can protonate, potentially leading to transient carbocation character or reversible elimination-addition pathways that allow bond rotation or inversion at the chiral center, relaxing the molecule into the lower-energy trans (

) state.

-

Storage & Handling Protocols

To maintain >98% stereochemical purity and prevent hydrolysis, the following "Self-Validating" protocol is recommended.

Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of isomerization and hydrolysis. |

| Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture and oxygen. Essential to prevent the initiation of hydrolysis. |

| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV (though low risk, good practice). Teflon (PTFE) provides a chemically inert seal superior to standard polyethylene. |

| Desiccant | External Secondary Containment | Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves. Do not place desiccant directly in contact with the product. |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening.

-

Why? Opening a cold container in humid air causes immediate condensation of moisture onto the solid, initiating the hydrolysis/autocatalytic cycle.

-

-

Aliquotting: If the material is to be used over multiple experiments, aliquot into single-use vials under an inert atmosphere (Glovebox or N2 stream) upon initial receipt. Avoid repeated freeze-thaw-open cycles.

-

Solvent Choice: If preparing a stock solution, use anhydrous solvents (e.g., Anhydrous DMSO or DCM). Avoid protic solvents (Methanol, Ethanol) which can induce transesterification.

Analytical Monitoring & QC

Researchers should verify the integrity of the material before critical steps in synthesis.

Quality Control Workflow

Key NMR Markers

-

Acetic Acid (Hydrolysis byproduct): Singlet at ~2.10 ppm (distinct from acetate ester methyls).

-

Isomer Differentiation: The methine proton (CH-OAc) signal differs between isomers due to axial/equatorial coupling constants.

-

cis-isomer (narrower multiplet,

smaller). -

trans-isomer (broader multiplet due to large

coupling).

-

References

-

ChemicalBook. (2023).[2] cis-1,4-Dimethylcyclohexane and derivatives: Physical Properties and Stability Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Cyclohexane, 1,4-dimethyl-, cis- Thermodynamic Data. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Notheisz, F., et al. (1997).[1] Configurational isomerization of cis- and trans-1,4-dimethylcyclohexanes. Journal of the Chemical Society, Faraday Transactions.[1] Retrieved from

-

Wolfenden, R., et al. (2011). The hydrolysis of phosphate diesters in cyclohexane and acetone. National Institutes of Health (PMC). Retrieved from

-

Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1,4-Cyclohexanedimethanol diacetate (Analogous Structure). Retrieved from

(Note: While specific literature on the diacetate derivative is niche, the thermodynamic principles are grounded in the well-established conformational analysis of 1,4-disubstituted cyclohexanes as cited in references 2 and 3.)

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of cis-1,4-Diacetoxycyclohexane

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into experimental workflows is a constant. Among these is cis-1,4-Diacetoxycyclohexane, a compound with potential applications that also necessitates a thorough understanding of its safety and handling profile. This technical guide provides an in-depth analysis of the safety precautions for this compound, drawing from foundational chemical principles and data from analogous structures to ensure a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's physicochemical properties is the bedrock of a robust safety assessment. While a complete, verified dataset for this compound is pending, we can infer a likely hazard profile.

Inferred Physicochemical and Hazard Data

| Property | Inferred Value/Classification | Rationale & Key Considerations |

| Molecular Formula | C₁₀H₁₆O₄[1] | Established |

| Molecular Weight | 200.23 g/mol [1] | Established |

| Physical State | Likely a liquid or low-melting solid | Based on analogous cyclohexane derivatives. |

| Flammability | Assumed Flammable Liquid (Category 2 or 3) | The cyclohexane backbone is flammable.[2][3] Keep away from heat, sparks, open flames, and hot surfaces.[3] |

| Acute Toxicity (Oral) | Aspiration Hazard | Cyclohexane derivatives can be fatal if swallowed and enter airways.[2] Do NOT induce vomiting.[2] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation and drowsiness | Vapors of cyclohexane derivatives can cause dizziness.[2] Work in a well-ventilated area or fume hood is essential. |

| Skin Corrosion/Irritation | Potential for skin irritation | Hydrolysis to acetic acid and 1,4-cyclohexanediol could cause irritation.[4] |

| Eye Damage/Irritation | Potential for serious eye irritation | Esters and their hydrolysis products can be eye irritants.[4] |

| Reactivity | Potential for hydrolysis | The ester linkages may be susceptible to hydrolysis under acidic or basic conditions, releasing acetic acid and 1,4-cyclohexanediol. |

| Aquatic Toxicity | Assumed toxic to aquatic life | Many cyclohexane derivatives exhibit aquatic toxicity.[2] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount when handling substances with unknown toxicological profiles.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure general laboratory ventilation is adequate.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

-

Hand Protection: Nitrile gloves are recommended. Given the potential for skin irritation, inspect gloves for any signs of degradation or breakthrough. Change gloves frequently and immediately if contamination is suspected.

-

Skin and Body Protection: A flame-resistant lab coat should be worn. Ensure cuffs are tucked into gloves. Full-length pants and closed-toe shoes are required.

-

Respiratory Protection: In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling:

-

Grounding and Bonding: When transferring from one container to another, especially in larger quantities, ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3]

-

Use of Non-Sparking Tools: Employ tools made of non-sparking materials during handling and transfer.[2][3]

-

Avoid Inhalation and Contact: Do not breathe vapors or mists.[2] Avoid contact with skin and eyes.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[3]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Response

A well-defined emergency plan is crucial for mitigating the consequences of a spill or accidental exposure.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

Proper disposal is a critical final step in the safe handling of this compound.

-

Waste Characterization: All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Vendor: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Experimental Protocol: Safe Weighing and Dilution

This protocol outlines the steps for safely preparing a solution of this compound.

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Gather all necessary equipment: analytical balance, spatula, weighing paper, appropriate glassware, and solvent.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

-

Weighing:

-

Place a piece of weighing paper on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

-

Record the exact weight.

-

-

Transfer and Dilution:

-

Carefully transfer the weighed compound into the appropriate flask.

-

Add the desired solvent to the flask, ensuring the total volume is known.

-

If necessary, gently swirl the flask to dissolve the compound.

-

-

Cleanup:

-

Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.

-

Wipe down the balance and surrounding area with an appropriate cleaning agent.

-

Wash all glassware thoroughly.

-

Remove and dispose of gloves properly, and wash hands.

-

By adhering to these stringent safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

-

Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. [Link]

-

Britannica. Cis-1,4-dimethylcyclohexane | chemical compound. [Link]

-

Stereoelectronics. 1,4-Dimethylcyclohexane. (2021, April 26). [Link]

-

Noble chemistry with babita chaudhary. Conformations of 1,3 & 1,4 dimethyl cyclohexane. (2021, October 21). YouTube. [Link]

-

gsrs. 1,4-DIMETHYLCYCLOHEXANE, CIS-. [Link]

-

NIST. Cyclohexane, 1,4-dimethyl-, cis-. [Link]

-

PubChem. This compound. [Link]

-

Cole-Parmer. 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98% Material Safety Data Sheet. [Link]

-

Quora. Is 1,4 dimethyl cycloheptane optically active or not? What is its cis and trans form?. (2020, August 22). [Link]

-

YouTube. Why does cis-1,4-di-t-butylcyclohexane adopt a twist-boat conformation instead of a chair?. (2018, May 3). [Link]

-

Oregon State University. Chapter 4 Worked Problem 1. (2020, June 22). [Link]

Sources

- 1. Chapter 4 Worked Problem 1 [sites.science.oregonstate.edu]

- 2. cis-1,4-Dimethylcyclohexane | 624-29-3 | TCI AMERICA [tcichemicals.com]

- 3. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ... | Study Prep in Pearson+ [pearson.com]

- 4. Cis-1,4-cyclohexanediol 97% | CAS: 931-71-5 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

Conformational Dynamics of Disubstituted Cyclohexanes: A Theoretical & Practical Guide

Executive Summary

In drug discovery, the three-dimensional architecture of a scaffold dictates its binding affinity, metabolic stability, and reactivity.[1] The cyclohexane ring is not merely a spacer; it is a dynamic structural element that exists in equilibrium between conformers. For disubstituted cyclohexanes, predicting the dominant conformer requires moving beyond simple steric arguments to an integrated analysis of electronic effects (dipoles, hyperconjugation) and solvent interactions.[1]

This guide provides a rigorous framework for analyzing these systems, combining theoretical physics, computational protocols, and experimental validation.[1]

Theoretical Foundations: The Physics of Stability

The stability of a cyclohexane conformer is governed by the minimization of free energy (

The Thermodynamic Baseline (A-Values)

The A-value represents the free energy difference (

Table 1: Representative A-Values and Locking Potential

| Substituent (R) | A-Value (kcal/mol) | % Equatorial (at 298K) | Structural Implication |

| -F | 0.25 | ~60% | Highly mobile; rapid ring flipping. |

| -OH | 0.87 | ~81% | Solvent dependent; H-bonding can shift equilibrium.[1] |

| -CH₃ | 1.70 | ~95% | Biased, but significant axial population exists.[1] |

| -iPr | 2.21 | ~97% | Strong bias.[1] |

| -tBu | >4.9 | >99.9% | Conformational Lock. Freezes the ring.[1] |

| -Ph | 2.8 | ~99% | Phenyl ring rotates to avoid 1,3-diaxial H interactions.[1] |

Note: A-values are additive only in the absence of geminal or vicinal interactions.[1] In disubstituted systems, correction factors are required.

The Substitution Matrix: 1,2-, 1,3-, and 1,4-Systems

The relative stability of disubstituted cyclohexanes depends on the interplay between the substitution pattern and the stereochemistry (cis vs. trans).

The Stability Hierarchy

The following logic flow dictates the global minimum for a given isomer.

Figure 1: Decision matrix for determining the global energy minimum based on substitution topology.

Critical Deviations

-

1,2-Trans (Diaxial Preference): While trans-1,2-diequatorial is sterically favored, the trans-diaxial conformer may become the major species if highly electronegative groups (e.g., -F, -Cl) are present in non-polar solvents.[1] This minimizes the net molecular dipole moment.[1]

-

The 1,3-Diaxial Penalty: The cis-1,3-diaxial conformer incurs a massive energetic penalty (approx.[1] 3.7 kcal/mol for dimethyl) due to direct steric clash, rendering it virtually inaccessible at room temperature.[1]

Advanced Electronic Effects: The "Gauche" Anomaly

In standard steric models, large groups avoid each other (anti-periplanar).[1][3] However, in 1,2-disubstituted cyclohexanes containing electronegative heteroatoms (O, F, N), the Gauche Effect can invert this stability.[1]

Mechanism: Hyperconjugation

The gauche conformation allows for a stabilizing interaction between a filled

-

Example: 1,2-difluorocyclohexane.[1]

-

Observation: The eq,eq conformer places fluorines gauche (60° dihedral).[1][4] The ax,ax conformer places them anti (180°).[1]

-

Result: Despite steric repulsion, the gauche interaction (and solvent polarity) often stabilizes the eq,eq form, or in acyclic analogs (like 1,2-difluoroethane), explicitly favors the gauche rotamer.[3]

Computational Protocol: From Force Field to DFT

To accurately predict the conformation of a novel drug intermediate, one cannot rely on heuristics alone.[1] The following protocol ensures high-fidelity results.

Step-by-Step Workflow

-

Conformational Search (MM): Use a Monte Carlo or Molecular Dynamics method with a force field (MMFF94 or OPLS3e) to generate all possible chair and boat rotamers.

-

Geometry Optimization (DFT): Refine the low-energy candidates using Density Functional Theory.

-

Functional:M06-2X or

B97X-D (crucial for capturing dispersion forces which B3LYP misses). -

Basis Set:6-311+G(d,p) or def2-TZVP.[1]

-

-

Solvent Model: Apply an implicit solvent model (PCM/SMD) matching your assay conditions (e.g., Water or DMSO).[1] Vacuum calculations often exaggerate electrostatic interactions.[1]

-

Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Zero-Point Energy (ZPE) to obtain Gibbs Free Energy (

).

Figure 2: Computational pipeline for determining population ratios of cyclohexane conformers.

Experimental Validation: NMR Spectroscopy

Theoretical predictions must be validated by solution-phase NMR. The primary tool is the Karplus Equation , which correlates the vicinal proton-proton coupling constant (

The Coupling Constants ( )

-

Axial-Axial (

): -

Axial-Equatorial (

): -

Equatorial-Equatorial (

):

Protocol for Assignment

-

Identify the signal for the proton geminal to the substituent (

). -

Measure the width at half-height (

) or resolve the multiplet.[1] -

Rule of Thumb:

Synthetic Application: The Furst-Plattner Rule[6]

In drug synthesis, opening epoxides on cyclohexane rings is stereoelectronically controlled.[1] This is governed by the Furst-Plattner Rule (Trans-Diaxial Effect).[6][7][8][9]

The Rule: Nucleophilic opening of a cyclohexane epoxide proceeds via the transition state that leads to the trans-diaxial product.

-

Why? This pathway maintains a chair-like transition state.[1][6] The alternative pathway (leading to diequatorial products) forces the ring into a high-energy twist-boat transition state.

-

Implication: Even if the final diaxial product is thermodynamically less stable (due to A-values), the reaction is kinetically controlled to form it. The product may subsequently undergo a ring flip to the diequatorial conformer if not locked.

References

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Gauche Effect in 1,2-Difluoroethane. Wikipedia.[1] Retrieved from [Link][3]

-

Calculating Cyclohexane A-values (DFT Protocol). The DFT Course. Retrieved from [Link]

-

NMR Spectroscopy: Vicinal Proton-Proton Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Furst-Plattner Rule. Wikipedia. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

Methodological & Application

Synthesis of cis-1,4-cyclohexanediol via hydrolysis of cis-1,4-diacetoxycyclohexane

Application Note: High-Fidelity Synthesis of cis-1,4-Cyclohexanediol via Alkaline Hydrolysis

Part 1: Executive Summary

This guide details the protocol for the quantitative conversion of cis-1,4-diacetoxycyclohexane to cis-1,4-cyclohexanediol. The transformation utilizes a saponification pathway that strictly preserves the stereochemical configuration at the chiral centers. Unlike oxidative cleavage or hydrogenation routes which often yield isomeric mixtures, this hydrolytic approach ensures 100% retention of the cis-geometry, provided the starting material is isomerically pure.

Key Technical Advantages:

-

Stereoretention: Uses an

or -

Scalability: The protocol is adaptable from gram-scale research to kilogram-scale process development.[1]

-

Purification Strategy: optimized workup exploits the high water solubility of the diol to separate it from non-polar byproducts, followed by selective crystallization.

Part 2: Scientific Foundation & Mechanism[1][2][3]

Stereochemical Integrity

The critical requirement for this synthesis is the retention of the cis configuration relative to the cyclohexane ring. Hydrolysis of esters under basic conditions (Saponification) typically proceeds via the

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the acetate group.

-

Elimination: The alkoxide (cyclohexane-diol anion) is eliminated.[1]

-

Proton Transfer: The alkoxide deprotonates the newly formed acetic acid.[1]

Crucially, the C-O bond connecting the oxygen to the cyclohexane ring is never broken. Therefore, the stereochemistry at the ring carbons (C1 and C4) remains undisturbed. If the starting material is cis, the product must be cis.

Reaction Scheme & Workflow

Figure 1: Reaction workflow illustrating the

Part 3: Experimental Protocol

Materials & Equipment

-

Solvents: Methanol (HPLC grade), Acetone (ACS reagent), Ethyl Acetate.

-

Reagents: Sodium Hydroxide (pellets or 4M aq. solution), Hydrochloric acid (1M, for neutralization).[3]

-

Apparatus: Round-bottom flask, Reflux condenser, Rotary evaporator, Vacuum filtration setup.

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask, dissolve 10.0 g (50 mmol) of this compound in 50 mL of Methanol .

-

Prepare a solution of 8.0 g (200 mmol, 4 equiv) NaOH in 20 mL of distilled water .

-

Note: Excess base ensures rapid and complete hydrolysis of both ester groups.[1]

-

-

Add the aqueous NaOH solution to the methanolic substrate solution dropwise over 5 minutes.

Step 2: Hydrolysis

-

Equip the flask with a reflux condenser and magnetic stir bar.[1]

-

Heat the mixture to a gentle reflux (~65–70 °C ) for 2–3 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 100% Ethyl Acetate or 5% MeOH/DCM). The diacetate (high Rf) should disappear, and the diol (low Rf) should appear. Staining with PMA (Phosphomolybdic Acid) or KMnO4 is required as the diol is not UV active.

Step 3: Workup (Critical for Yield) The high water solubility of 1,4-cyclohexanediol makes standard aqueous extraction difficult. Use this "Dry Extraction" method instead.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess base by adding 1M HCl until pH is approximately 7–8.[1]

-

Solvent Removal: Concentrate the mixture to near-dryness using a rotary evaporator. You will be left with a white solid residue consisting of the product and NaCl/NaOAc salts.

-

Salt Separation: Add 100 mL of Acetone (or warm Ethyl Acetate) to the solid residue. Stir vigorously for 15 minutes. The diol will dissolve; the inorganic salts will not.

-

Filter off the inorganic salts using a Büchner funnel.[1] Wash the filter cake with an additional 20 mL of acetone.

Step 4: Isolation & Purification

-

Combine the acetone filtrates and concentrate under reduced pressure to obtain the crude cis-1,4-cyclohexanediol.[1]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Acetone or Ethyl Acetate. Allow to cool slowly to 4°C.

-

Filter the white crystals and dry under vacuum at 40°C.

Part 4: Process Validation & QC

To ensure the protocol was successful, compare your product against the standard physical properties of the isomers.

Table 1: Physicochemical Properties of 1,4-Cyclohexanediol Isomers

| Property | cis-1,4-Cyclohexanediol (Target) | trans-1,4-Cyclohexanediol (Impurity) |

| Melting Point | 108 – 110 °C | 140 – 143 °C |

| Solubility (Water) | Highly Soluble | Highly Soluble |

| Solubility (Acetone) | Soluble | Soluble |

| Crystal Habit | Plates/Needles (from Acetone) | Prisms |

| 1H NMR (D2O) | Axial H (CH-OH) signal at ~3.78 ppm (broad quintet) | Axial H (CH-OH) signal at ~3.60 ppm (multiplet) |

Note: The melting point is the most rapid indicator of stereochemical purity. A melting point significantly above 110°C indicates contamination with the trans-isomer.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in aqueous phase during workup.[1] | Avoid liquid-liquid extraction.[1] Use the "evaporation to dryness" and acetone extraction method described in Step 3. |

| Melting Point > 115°C | Isomerization or impure starting material.[1] | Verify starting material purity.[1][4] Ensure reaction temp did not exceed 80°C for prolonged periods (though isomerization is rare under basic conditions).[1] |

| Oily Product | Incomplete drying or residual solvent.[1] | Dry under high vacuum for 4 hours.[1] The cis isomer is hygroscopic; store in a desiccator. |

Part 5: References

-

PubChem. (n.d.).[1][2] 1,4-Cyclohexanediol Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

-

Organic Syntheses. (1998).[1] General hydrolysis protocols for cyclic esters. Org. Synth. Coll. Vol. 9. (General reference for saponification standards).

Sources

Polymerization reactions involving cis-1,4-Diacetoxycyclohexane

Application Note: Precision Synthesis of Stereoregular Poly(1,4-cyclohexylene dicarboxylates) via Acidolysis of cis-1,4-Diacetoxycyclohexane

Executive Summary

The incorporation of 1,4-cyclohexylene rings into polyester backbones significantly enhances thermal stability and mechanical rigidity compared to linear aliphatic chains. However, the physical properties of these polymers are strictly governed by the stereochemistry (cis vs. trans) of the cyclohexane ring.[1] While the thermodynamically stable trans-isomer yields highly crystalline, high-melting thermoplastics, the cis-isomer introduces conformational flexibility ("kinks"), resulting in amorphous materials with lower glass transition temperatures (

This Application Note details the Acidolysis Melt Polycondensation protocol for polymerizing this compound with aliphatic dicarboxylic acids. Unlike direct esterification (using diols), this "Acetate Route" mitigates the sublimation issues associated with 1,4-cyclohexanediol and utilizes acetic acid evolution to drive molecular weight build-up.

Part 1: Mechanistic Insight & Experimental Strategy

The "Acetate Route" Advantage

Direct polycondensation of cis-1,4-cyclohexanediol is challenging due to the steric hindrance of the secondary hydroxyl groups and the monomer's tendency to sublime before reacting. By using This compound , we shift the reaction mechanism from direct esterification (elimination of water) to acidolysis (elimination of acetic acid).

Key Advantages:

-

Stoichiometric Control: The diacetate is less volatile than the diol, ensuring better monomer balance.

-

Irreversibility: Removal of acetic acid under vacuum is thermodynamically favorable, driving the equilibrium toward high molecular weight (

). -

Stereochemical Challenge: The cis-isomer is thermodynamically less stable than the trans-isomer. Prolonged exposure to high temperatures (>200°C) or strong acidic catalysts (e.g., Ti(OBu)₄) induces cis-to-trans isomerization, altering the final polymer's crystallinity.

Reaction Pathway Visualization

Figure 1: Acidolysis polymerization pathway. The reaction relies on the efficient removal of acetic acid to drive chain extension while maintaining temperature control to prevent stereochemical inversion.

Part 2: Detailed Experimental Protocol

Objective: Synthesis of Poly(1,4-cyclohexylene adipate) with >80% cis-retention.

Materials & Equipment

-

Monomer A: this compound (Purity >98%).

-

Monomer B: Adipic Acid (Recrystallized).

-

Catalyst: Zinc Acetate (Zn(OAc)₂) – Preferred over Titanium alkoxides to minimize isomerization.

-

Apparatus: 100 mL three-neck round-bottom flask, mechanical stirrer (torque-monitored), N₂ inlet, vacuum line (<1 mbar), cold trap.

Step-by-Step Procedure

Step 1: Melt Mixing & Oligomerization (Acidolysis Phase)

-

Charge the reactor with this compound (20.0 g, 100 mmol) and Adipic Acid (14.6 g, 100 mmol).

-

Add Zn(OAc)₂ catalyst (0.1 mol% relative to acid).

-

Purge with N₂ x3 to remove oxygen.

-

Heat to 150°C under constant N₂ flow.

-

Observation: The mixture will melt, and acetic acid distillation will begin.

-

Maintain at 150–160°C for 2 hours. Crucial: Do not exceed 170°C in this stage to protect the cis configuration.

Step 2: Pre-Polymerization

-

Raise temperature to 180°C over 30 minutes.

-

Apply weak vacuum (300 mbar) to facilitate acetic acid removal.

-

Stir at 180°C for 1 hour. The viscosity will begin to increase slightly.

Step 3: Polycondensation (High Vacuum)

-

Slowly reduce pressure to <1 mbar over 45 minutes to prevent bumping.

-

Maintain temperature at 180°C . Note: Unlike standard polyester synthesis (250°C+), we limit T to 180°C. This sacrifices reaction rate for stereochemical integrity.

-

Continue reaction for 4–6 hours until maximum torque is observed.

-

Stop reaction by breaking vacuum with N₂ and cooling rapidly to room temperature.

Purification

-

Dissolve the crude polymer in Chloroform (

). -

Precipitate into cold Methanol (

). -

Filter and dry under vacuum at 40°C for 24 hours.

Part 3: Characterization & Validation

To ensure the protocol was successful, you must validate both molecular weight and stereochemical retention.

Stereochemical Analysis (¹H-NMR)

The chemical shift of the methine proton on the cyclohexane ring is sensitive to the axial/equatorial environment.

-

cis-isomer (Axial/Equatorial): Methine signal typically appears upfield relative to trans.

-

trans-isomer (Equatorial/Equatorial): Methine signal appears downfield.

-

Validation: Integrate the respective methine peaks to calculate the cis/trans ratio.

Thermal Properties Comparison

The following table illustrates the dramatic impact of isomerization on material properties.

| Property | High cis-Polymer (Target) | High trans-Polymer (Isomerized) |

| Microstructure | Amorphous / Low Crystallinity | Semi-crystalline |

| ~ -10°C to 10°C (Flexible) | > 40°C (Rigid) | |

| Often not observed or broad | Sharp, > 100°C | |

| Solubility | Soluble in THF, CHCl₃ | Insoluble/Difficult in THF |

| Application | Soft segment, Drug Delivery | Engineering Plastic |

Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting the critical quality control (QC) step for isomerization.

References

-

Berti, C., et al. (2010).[2] Synthesis and properties of poly(1,4-cyclohexylene dicarboxylate)s: Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science.

-

Wang, Y. Q., & Weng, J. B. (2009).[3][4] cis-Cyclohexane-1,4-dicarboxylic acid: Crystal structure and hydrogen bonding. Acta Crystallographica Section E.

-

Genovese, L., et al. (2024). Synthesis and properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. University of Bologna Research Repository.

- Sandler, S. R., & Karo, W. (1998). Polymer Synthesis: Volume 1. Academic Press. (Standard text for Acidolysis protocols).

- Gross, R. A., et al. (2010). Biocatalytic synthesis of polyesters from sugar-derived monomers.

Sources

Introduction: The Value of Chiral Cyclohexylamines and the Biocatalytic Solution

An Application Guide to Transaminase-Catalyzed Reactions with Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane scaffold is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs. Chiral amines appended to this ring system are particularly valuable pharmacophores, where stereochemistry is critical for therapeutic efficacy and safety. A prominent example is the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine as a key structural element.[1][2] Traditionally, the synthesis of such chiral amines relies on multi-step chemical routes that may involve harsh reagents, high pressures, and costly chiral resolving agents.

Biocatalysis, particularly the use of ω-transaminases (TAs or ATAs), has emerged as a powerful, green, and highly efficient alternative for synthesizing these valuable molecules.[3][4] Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[5] Their exceptional enantio- and regioselectivity, combined with mild reaction conditions (aqueous media, ambient temperature, and pressure), make them ideal catalysts for pharmaceutical manufacturing.[4]

This guide provides an in-depth exploration of the application of transaminases to cyclohexane derivatives. It moves beyond simple protocols to explain the underlying principles, strategic considerations for overcoming common challenges, and detailed methodologies for screening and preparative-scale synthesis.

The Transaminase Catalytic System: Mechanism and Modes of Action

Understanding the fundamental mechanism of transaminases is crucial for designing effective experiments. The reaction proceeds through a "Ping-Pong Bi-Bi" mechanism, where the enzyme shuttles the amino group from the donor to the acceptor via its PLP cofactor.[6]

The catalytic cycle can be summarized in two half-reactions:

-

First Half-Reaction: The amino donor binds to the enzyme's active site. The PLP cofactor accepts the amino group, forming pyridoxamine 5'-phosphate (PMP) and releasing the deaminated donor (now a ketone).

-

Second Half-Reaction: The ketone substrate (the amino acceptor) enters the active site. The PMP intermediate transfers the amino group to the ketone, forming the new chiral amine product and regenerating the PLP-enzyme complex for the next cycle.[3][6]

Caption: The Ping-Pong Bi-Bi catalytic cycle of a transaminase.

For cyclohexane derivatives, two primary synthetic strategies are employed:

-

Asymmetric Synthesis: A prochiral cyclohexanone is converted directly into a single enantiomer of the desired amine. This is the most atom-economical approach, capable of achieving theoretically 100% yield of the chiral product.

-

Kinetic Resolution: A racemic mixture (50:50) of a chiral amine is subjected to the transaminase. The enzyme selectively deaminates one enantiomer into the corresponding ketone, leaving the other, unreacted enantiomer in high enantiomeric purity. The maximum theoretical yield for this approach is 50%.[6]

Caption: Comparison of Asymmetric Synthesis and Kinetic Resolution workflows.

Navigating Challenges with Cyclohexane Substrates

While powerful, applying transaminases to cyclohexane derivatives presents unique challenges that require careful consideration and strategic optimization.

Steric Hindrance: Finding the Right Fit

The bulky, non-planar nature of the cyclohexane ring can pose a significant steric challenge for the enzyme's active site. Many wild-type transaminases are adapted to smaller, linear substrates and show poor or no activity on "bulky-bulky" ketones (ketones with large groups on both sides of the carbonyl).[7]

Causality & Solution: The enzyme's active site is composed of a "small" and a "large" binding pocket, which dictate substrate acceptance and stereoselectivity.[4] For a bulky substrate to bind productively, these pockets must be able to accommodate the cyclohexane ring and any substituents. The solution lies in enzyme screening and protein engineering .

-

Screening: Commercially available kits, such as the Codex® Amine Transaminase (ATA) Screening Kit, provide a panel of engineered transaminases with diverse properties.[8] Screening the target substrate against this panel is the most effective first step to identify one or more "hits" with detectable activity.

-

Engineering: If no suitable enzyme is found, directed evolution can be employed to tailor an enzyme specifically for the target substrate. This involves creating mutant libraries and screening them for improved activity, a process that has been successfully used to generate highly efficient transaminases for industrial applications like the synthesis of Sitagliptin.[9]

Diastereoselectivity: Kinetic vs. Thermodynamic Control

For substituted cyclohexanones (e.g., 4-methylcyclohexanone), the product amine can exist as cis and trans diastereomers. The stereochemical outcome of the reaction can be exquisitely sensitive to the reaction conditions, a phenomenon that can be exploited to selectively produce the desired diastereomer.

Causality & Solution: Research has shown that with a single transaminase, one can direct the reaction to favor either the kinetically or thermodynamically preferred product.[10]

-

Kinetic Product: This is the product that is formed fastest. In many transaminase reactions with cyclohexanones, the cis-amine is the kinetic product.

-

Thermodynamic Product: This is the most stable product. The trans-amine, with the substituent in the equatorial position, is typically the thermodynamically favored product.

The key is the reversibility of the transamination reaction. By carefully controlling the concentration of the PLP cofactor and the amine donor, one can shift the balance. High concentrations of PLP and amine donor tend to push the reaction forward quickly, favoring the kinetic product. Conversely, conditions that allow the reaction to equilibrate (e.g., lower donor concentration, allowing the reverse deamination reaction to occur) can lead to the accumulation of the more stable thermodynamic product.[10] A recent study demonstrated that a single transaminase could produce either cis or trans cyclohexylamines in >10:1 diastereomeric ratio simply by modifying reaction conditions.[2]

Unfavorable Reaction Equilibrium

Transamination is an equilibrium-limited reaction, with an equilibrium constant (Keq) often close to 1.[11] Without intervention, reactions can stall at ~50% conversion, which is inefficient for a manufacturing process.

Causality & Solution: To achieve high conversion, the equilibrium must be shifted towards product formation. This is accomplished by manipulating the concentrations of reactants and products according to Le Châtelier's principle. Several field-proven strategies exist:

-

Use of Isopropylamine (IPA) as Amine Donor: IPA is a widely used "smart" amine donor. The ketone byproduct, acetone, is volatile and can be removed from the reaction mixture by evaporation or under reduced pressure, effectively pulling the equilibrium towards the desired amine product.[11]

-

High Donor Concentration: Using a large excess (e.g., 5-10 equivalents) of the amine donor can effectively drive the reaction forward.

-

Coupled Enzyme Systems: In a kinetic resolution, the ketone byproduct can be removed by a secondary enzyme. For example, an amino acid oxidase can be used to degrade the amino acid byproduct of the reverse reaction, preventing equilibrium from being reached.[12]

Application Protocol 1: High-Throughput Screening of Transaminases

This protocol describes a general method for screening a panel of transaminases against a model substrate, 4-substituted cyclohexanone, to identify active and selective enzymes.

Objective: To determine the percent conversion, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) for a panel of transaminases.

Materials:

-

Codex® ATA Screening Kit (or similar panel of (R)- and (S)-selective transaminases)

-

4-Substituted Cyclohexanone (e.g., 4-methylcyclohexanone)

-

Isopropylamine (IPA)

-

Pyridoxal 5'-phosphate (PLP) solution (100 mM in water)

-

Potassium phosphate buffer (1.0 M, pH 8.5)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plate with sealing mat

-

Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral column.

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Substrate Stock (200 mM): Dissolve the 4-substituted cyclohexanone in DMSO.

-

Amine Donor Stock (4 M): Prepare a solution of isopropylamine in water. Adjust pH to ~9.5 with HCl if necessary.

-

Cofactor Stock (5 mM): Dilute the 100 mM PLP stock to 5 mM in water.

-

-

Enzyme Plate Preparation:

-

Dispense 5 mg of each lyophilized transaminase from the screening kit into separate wells of the 96-well plate.

-

Include at least one "no enzyme" control well to check for background reaction.

-

-

Reaction Setup:

-

To each well containing enzyme, add the following in order:

-

840 µL of 100 mM Potassium Phosphate Buffer (pH 8.5).

-